2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile is an aromatic ether and a substituted aniline.
Scientific Research Applications
Formation of Polyheterocyclic Systems
The compound undergoes tautomerism and reacts with compounds containing reactive methylene groups, leading to the formation of various polyheterocyclic systems, such as derivatives of benzopyrano[2,3,4-de]quinoline and naphthyridine (O'Callaghan et al., 1996).
Heterocyclic System Reactions
Reactions with hydrazine, phenylhydrazine, and hydroxylamine yield benzopyrano[4,3-c]pyrazoles and other derivatives, illustrating the compound's versatility in forming diverse heterocyclic systems (Ghosh et al., 1979).
Microwave-Directed Synthesis
Microwave irradiation aids in synthesizing derivatives like teraryls, demonstrating the compound's potential in efficient, novel synthesis methods (Singh et al., 2016).
Synthesis of Antiallergic Agents
The compound's derivatives have shown potential as antiallergic agents, indicating its relevance in medicinal chemistry (Nohara et al., 1985).
Base-Mediated Synthesis
Demonstrates its utility in base-mediated reactions to produce highly functionalized conjugated enones (Singh et al., 2015).
Synthesis of Pyridine and Fused Pyridine Derivatives
Its reaction with arylidene malononitrile leads to the formation of various pyridine derivatives, expanding its application in heterocyclic chemistry (Al-Issa, 2012).
Reactivity for Potential Bioactive Derivatives
Used as a platform for creating bioactive derivatives, demonstrating its potential in drug discovery and biological applications (Bazureau et al., 2017).
properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-amino-7-hydroxy-6-[(4-methoxyphenyl)iminomethyl]-4-phenyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H19N3O3/c1-29-18-9-7-17(8-10-18)27-14-16-11-19-22(12-21(16)28)30-24(26)20(13-25)23(19)15-5-3-2-4-6-15/h2-12,14,23,28H,26H2,1H3 |
InChI Key |
XFORXOIKHRUJKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC=CC=C4)C#N)N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.